Coumarin, 6-amino-, hydrochloride
Description
Coumarin, 6-amino-, hydrochloride (CAS: 63989-79-7), also known as 6-aminocoumarin hydrochloride, is a substituted coumarin derivative with the molecular formula C₉H₈ClNO₂ and a molecular weight of 197.62 g/mol . Its structure consists of a coumarin backbone (a benzene ring fused to a pyrone moiety) with an amino group at the 6-position and a hydrochloride salt. Key identifiers include:
- IUPAC Name: 6-aminochromen-2-one hydrochloride
- SMILES: [Cl-].[NH3+]C₁=CC=C2OC(=O)C=CC2=C₁
- Synonym: 6-Aminocoumarin HCI, 6-amino-2H-chromen-2-one hydrochloride .
For instance, coumarin derivatives are noted for antioxidative effects in β-cell protection against oxidative stress .
Properties
IUPAC Name |
(2-oxochromen-6-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGAIXSSYAHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14415-44-2 (Parent) | |
| Record name | Coumarin, 6-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063989797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-79-7 | |
| Record name | Coumarin, 6-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063989797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Nitration of 7-Hydroxy-4-Methyl Coumarin
The nitration of 7-hydroxy-4-methyl coumarin (1) using a nitrating mixture (HNO₃/H₂SO₄) at 10°C yields a mixture of 6-nitro- and 8-nitro isomers. Selective isolation of the 6-nitro derivative (2) is achieved via ethanol recrystallization, with a 60% yield and melting point of 260–262°C.
Reaction Conditions :
-
Nitrating Agent : Concentrated HNO₃/H₂SO₄ (1:3 v/v)
-
Temperature : 10°C (controlled)
-
Workup : Ice-water quenching followed by ethanol recrystallization
Reduction of Nitro to Amino Group
The 6-nitro intermediate undergoes reduction using iron powder in HCl/ethanol under reflux. This step produces 6-amino-7-hydroxy-4-methyl coumarin (3) with a 50% yield (m.p. 284°C).
Optimization Notes :
-
Catalyst : Fe powder (4:1 molar ratio to nitro compound)
-
Solvent System : Ethanol/HCl (1:1.5 v/v)
-
Reaction Time : 6 hours
Direct Amination via Hofmann Rearrangement
Carboxamide Intermediate Formation
A carboxamide derivative (5) is synthesized from 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carbonitrile (4) using methanesulfonic acid. Subsequent Hofmann rearrangement with trichloroisocyanuric acid (TCCA) in NaOH yields 6-aminocoumarin.
Key Steps :
-
Nitrile to Amide : 90°C, 16 hours (MsOH)
-
Rearrangement : TCCA (0.34 equiv) at 25°C, pH 6–7
Yield : 81% (isolated) after recrystallization.
Condensation with Sulfonamide Derivatives
Coumarin-6-Sulfonyl Chloride Synthesis
Coumarin reacts with chlorosulfonic acid to form coumarin-6-sulfonyl chloride (2), which is then condensed with sulfanilamide or sulfapyridine in ethanol under reflux.
Representative Reaction :
-
Reagents : Sulfanilamide (1 equiv), EtOH (25 mL)
-
Conditions : 12-hour reflux
Multi-Step Industrial Synthesis (Patent Route)
Intermediate Synthesis
The Chinese patent CN101987846A outlines a four-step process:
-
2-Hydroxy-4-diethylaminobenzaldehyde : Phosphorous oxychloride-mediated formylation of m-diethylaminophenol.
-
7-Diethylamino-3-carbethoxy Coumarin : Piperidine-catalyzed condensation with diethyl malonate.
-
2-Aminothiophenol : Reduction of o-nitrochlorobenzene with Na₂SO₃.
-
Coumarin-6 Formation : Cyclization with diphenylpropane.
Critical Parameters :
-
Cyclization Temperature : 70–80°C
-
Purity Enhancement : Pyridine recrystallization
Comparative Analysis of Methods
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Coumarin, 6-amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted coumarin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron in acetic acid or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Coumarins are known for their antimicrobial properties, and 6-amino-coumarin derivatives have been synthesized to enhance these effects. Recent studies have demonstrated that compounds derived from 6-amino-coumarin exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Coumarin Derivatives
| Compound | Microbe Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| 4d | S. aureus | 16 µg/mL | 32 µg/mL |
| 4e | E. coli | 15 µg/mL | 30 µg/mL |
| 4f | Candida albicans | 18 µg/mL | 36 µg/mL |
| 6a | Aspergillus niger | 12 µg/mL | 24 µg/mL |
| 9 | MRSA | 19.67 µg/mL | 39.34 µg/mL |
These compounds not only inhibit the growth of microbes but also demonstrate significant anti-biofilm activity, which is crucial for treating persistent infections caused by biofilm-forming bacteria .
Anticancer Properties
The anticancer potential of coumarin derivatives has been extensively studied. Coumarin-6-sulfonamide derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer).
Table 2: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13a | HepG2 | 3.48 ± 0.28 |
| 15a | MCF-7 | 5.03 ± 0.39 |
| - | Caco-2 | Not reported |
Compounds such as 13a and 15a not only inhibited cell proliferation but also induced apoptosis, evidenced by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
Photophysical Studies
The photophysical properties of coumarin derivatives are essential for their application in imaging and sensing technologies. Studies have shown that the fluorescence characteristics of coumarin derivatives can be significantly influenced by solvent interactions.
Table 3: Photophysical Properties of Coumarin Derivatives
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
|---|---|---|---|
| DMSO | 450 | 490 | 40 |
| DMF | 455 | 495 | 40 |
These properties make them suitable candidates for use as fluorescent probes in biological imaging applications .
Drug Delivery Systems
Recent advancements have seen the incorporation of coumarin derivatives into polymeric nanoparticles for drug delivery applications. Coumarin-6 encapsulated in polymeric micelles has shown promise for optical imaging in cancer therapy.
Table 4: Characteristics of Polymeric Nanoparticles Encapsulating Coumarin-6
| Parameter | Value |
|---|---|
| Particle Size | ~100 nm |
| Drug Loading Efficiency | ~70% |
| Release Rate | Controlled over time |
These nanoparticles enhance the solubility and bioavailability of poorly soluble drugs while minimizing side effects associated with traditional therapies .
Case Studies and Research Insights
Several studies highlight the versatility of coumarin, 6-amino-, hydrochloride:
- A study synthesized novel coumarin-6-sulfonamide-chalcone hybrids that effectively inhibited human glutathione S-transferase P1-1 (hGSTP1-1), a target enzyme involved in drug resistance in cancer cells .
- Research into the synthesis of hybrid compounds has revealed that modifications to the coumarin structure can lead to enhanced biological activities, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of Coumarin, 6-amino-, hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations: Chloro- and Nitro-Substituted Coumarins
Compounds 12c and 12d () are structurally analogous to 6-aminocoumarin hydrochloride but differ in substituents:
| Compound | Substituents | Melting Point (°C) | Rf Value (Solvent Ratio) | Yield (%) |
|---|---|---|---|---|
| 12c | 6-chloro, 8-TcMCA*-propenyl | 150–153 | 0.15 (Et₂O:PetEther = 1:1) | Moderate |
| 12d | 6-nitro, 8-TcMCA-propenyl | 61–64 | 0.18 (Et₂O:PetEther = 2:1) | Moderate |
| 6-Aminocoumarin HCl | 6-amino, hydrochloride salt | Not reported | Not applicable | Low† |
*TcMCA = 2,2,2-trichloromethylcarbonylamino; †Synthesis challenges noted for 6-aminocoumarin derivatives due to side reactions and low yields .
Key Differences :
- Bioactivity: While 6-aminocoumarin hydrochloride enhances insulin secretion and antioxidant protein expression (e.g., Nrf2, HO-1) in β-cells , chloro- and nitro-substituted analogs (12c, 12d) lack reported biological data but are valued for synthetic versatility.
- Stability : The hydrochloride salt improves solubility and stability compared to neutral coumarin derivatives.
Functional Group Modifications: Oxime Ethers and Biscoumarins
- 3-(Bromoacetyl)coumarin oxime ethers (): Synthesized via hydroxylamine hydrochloride reactions, these derivatives exhibit altered reactivity for further functionalization (e.g., quinolone coupling).
- Biscoumarins (): Unlike monomeric 6-aminocoumarin, biscoumarins (e.g., compounds 7 and 8) with dual coumarin units show enhanced photophysical properties (e.g., brightness) but require complex synthesis.
Cinnamic Acid and Cinnamic Alcohol
| Compound | Role in β-Cell Protection | Mechanism |
|---|---|---|
| 6-Aminocoumarin HCl | ↑ Insulin secretion, ↓ apoptosis | Activates Nrf2/γ-GCSc/HO-1 pathways |
| Cinnamic acid | ↑ Cell proliferation, ↓ NO release | Scavenges ROS, maintains GSH levels |
| Cinnamic alcohol | Similar to cinnamic acid | Modulates SOD activity |
Shared Traits: All three compounds mitigate oxidative stress in INS-1 cells, but 6-aminocoumarin hydrochloride uniquely upregulates PDX1 (a critical transcription factor for insulin synthesis) .
Toxicity Profile
Coumarin derivatives exhibit species-dependent toxicity ():
| Compound | Zebrafish LC₅₀ / Rodent LD₅₀ Ratio | Toxicity Class |
|---|---|---|
| Coumarin | 0.95 | Similar toxicity |
| Benserazide hydrochloride | 1.06 | Similar toxicity |
| 6-Aminocoumarin HCl* | Not reported | Likely low (inferred) |
*No direct data for 6-aminocoumarin HCl, but parent coumarin shows moderate safety.
Data Tables
Table 1: Physicochemical Properties
| Property | 6-Aminocoumarin HCl | 12c (Chloro-analog) | 12d (Nitro-analog) |
|---|---|---|---|
| Molecular Weight (g/mol) | 197.62 | Not reported | Not reported |
| Melting Point (°C) | Not reported | 150–153 | 61–64 |
| Solubility | Water-soluble* | Organic solvents | Organic solvents |
*Due to hydrochloride salt .
Q & A
Q. What criteria determine whether a synthesis protocol is reproducible across laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
